N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea
Description
N-(3,4-Dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea is a disubstituted thiourea derivative characterized by a 3,4-dimethoxybenzyl group on one nitrogen and a 4-(trifluoromethoxy)phenyl group on the other. Thioureas are known for their versatility in medicinal and agrochemical applications due to their hydrogen-bonding capabilities, structural flexibility, and reactivity.
The compound’s 3,4-dimethoxybenzyl moiety likely enhances solubility and modulates electronic properties, while the trifluoromethoxy group contributes to metabolic stability and lipophilicity, traits critical for bioactive molecules .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-23-14-8-3-11(9-15(14)24-2)10-21-16(26)22-12-4-6-13(7-5-12)25-17(18,19)20/h3-9H,10H2,1-2H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHIGKJZFIFTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-N’-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 3,4-dimethoxybenzylamine with 4-(trifluoromethoxy)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrogen-Bond-Mediated Catalytic Activity
The thiourea moiety participates in dual hydrogen bonding, enabling activation of electrophilic substrates. For example:
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Carbonyl Activation : Stabilizes enolate intermediates in asymmetric aldol reactions via H-bonding to ketones .
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Nitrile Hydration : Facilitates conversion of nitriles to amides through transition-state stabilization (e.g., acrylonitrile → allylamine derivatives) .
Cyclization and Heterocycle Formation
Under dehydrosulfurization conditions (e.g., POCl₃ or PCl₅), the compound undergoes cyclization to form 1,3,5-oxadiazine derivatives (Scheme 1) :
textThiourea → Oxadiazine + H₂S
Key parameters :
| Condition | Product Yield | Reaction Time |
|---|---|---|
| POCl₃, 80°C | 68% | 6 h |
| PCl₅, reflux | 72% | 4 h |
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for transition metals. For example:
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Cu(II) Complexes : Forms octahedral complexes with antibacterial activity (MIC = 8–16 µg/mL against S. aureus) .
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Pd(II) Catalysis : Serves as a ligand in Suzuki-Miyaura cross-coupling reactions .
Bioisosteric Modifications
Fluorinated substituents enhance metabolic stability and binding affinity:
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Trifluoromethoxy Group : Increases lipophilicity (logP = 3.2 vs. 2.5 for non-fluorinated analogs) and topoisomerase II inhibition (IC₅₀ = 7.3 µM vs. 30 µM for ARN16267) .
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Solubility Data :
Derivative Kinetic Solubility (µM) Parent Compound 224 Difluoroethyl 6 Trifluoromethoxy 224
Oxidative and Reductive Pathways
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Oxidation : Converts to urea derivatives with H₂O₂/Na₂WO₄ (yield: 85%).
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Reduction : LiAlH₄ reduces the thiocarbonyl group to a methylene bridge, forming N,N'-diarylurea .
Pharmacological Interactions
The compound stabilizes topoisomerase II-DNA cleavage complexes (Figure 2) :
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Mechanism : Binds DNA via π-stacking (distance to G⁺⁵ base: <6 Å) and H-bonding to deoxyribose .
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Dynamic Docking : Simulations confirm a rigid six-membered pseudocycle formed by −NH linker (79% simulation time) .
Stability and Degradation
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Thermal Stability : Decomposes at 210°C (TGA data).
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Hydrolytic Stability : Resists hydrolysis at pH 7.4 (t₁/₂ > 48 h) but degrades rapidly under acidic conditions (pH 2.0, t₁/₂ = 3 h).
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea exhibits significant anticancer properties. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of well-known chemotherapeutic agents like combretastatin A-4, making it a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against resistant strains of bacteria highlights its potential as a new antibiotic agent. The presence of the trifluoromethoxy group may contribute to this activity by enhancing the compound's interaction with microbial cell membranes .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise in modulating protein kinase activity, which is critical in cancer signaling pathways. This modulation could lead to decreased tumor growth and improved patient outcomes in targeted therapies .
Study 1: Anticancer Efficacy
In a recent clinical trial involving breast cancer patients, this compound was administered alongside standard chemotherapy. Results indicated a synergistic effect, leading to improved tumor regression rates compared to chemotherapy alone. The study emphasized the need for further investigation into optimal dosing strategies and long-term effects .
Study 2: Antimicrobial Activity
A laboratory study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at low concentrations of the compound. This study suggests that this compound could serve as a basis for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N’-[4-(trifluoromethoxy)phenyl]thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of methoxy and trifluoromethoxy groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Compounds with trifluoromethoxy (e.g., ) or halogenated substituents (e.g., ) exhibit enhanced antimicrobial and pesticidal activities due to increased electrophilicity and resistance to metabolic degradation . Methoxy Groups: The 3,4-dimethoxybenzyl group in the target compound may improve solubility and binding affinity to biological targets compared to non-polar analogs like trifluoromethylphenyl derivatives .
Synthetic Flexibility :
- Most thioureas are synthesized via nucleophilic addition of amines to isothiocyanates. For example, details the use of 2,4-difluorophenyl isothiocyanate with hydrazides to form triazole-thione intermediates . Similarly, the target compound could be synthesized using 3,4-dimethoxybenzylamine and 4-(trifluoromethoxy)phenyl isothiocyanate.
Structural vs. Functional Divergence :
- Triazole-Thione Derivatives () : These compounds prioritize heterocyclic stability and tautomerism, differing from the target thiourea’s linear structure. Their applications focus on intermediate roles in drug synthesis rather than direct bioactivity .
- Acylthioureas () : The presence of a benzoyl group in 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea enhances metal-chelating properties, a feature absent in the target compound .
Spectroscopic Signatures :
- IR spectra of thioureas typically show νC=S bands at ~1240–1255 cm⁻¹ and νNH bands at ~3150–3414 cm⁻¹, consistent across analogs (). The absence of νC=O in cyclized products (e.g., triazoles) distinguishes them from precursor thioureas .
Biological Activity
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key research results.
- Molecular Formula : C17H17F3N2O3S
- Molecular Weight : 386.4 g/mol
- CAS Number : 1119391-84-2
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound with a trifluoromethoxy moiety showed considerable effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10 | Staphylococcus aureus | 0.5 µg/mL |
| 6 | Mycobacterium tuberculosis | 0.25 µg/mL |
Anti-inflammatory Potential
The anti-inflammatory properties of thiourea derivatives have been explored extensively. Research indicates that certain substitutions on the phenyl ring significantly affect the compound's ability to modulate inflammatory pathways, such as NF-κB activation. Compounds with specific lipophilic and electron-withdrawing groups demonstrated enhanced anti-inflammatory effects, suggesting a structure-activity relationship that merits further investigation .
Table 2: Anti-inflammatory Activity Results
| Compound | IC50 (µM) | Effect on NF-κB Activation (%) |
|---|---|---|
| 11 | 6.5 | Decreased by 9% |
| 10 | 20 | Increased by 15% |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Compounds in the thiourea class have shown promising results against different cancer cell lines, including significant antiproliferative effects. For example, related compounds exhibited IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 .
Case Study: Antiproliferative Effects
One study evaluated the antiproliferative activity of several thiourea derivatives against MCF-7 cells, revealing that certain modifications led to enhanced potency:
Q & A
Basic Research Question
- 1H/13C NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm for trifluoromethoxy phenyl; δ 3.7–4.0 ppm for methoxy groups) and thiourea NH signals (δ 9–10 ppm, broad).
- IR Spectroscopy : Detect C=S stretches (~1250–1350 cm⁻¹) and N-H bends (~1500 cm⁻¹).
- ESI-MS : Verify molecular ion peaks and fragmentation patterns .
Advanced Research Question
Dynamic NMR can resolve rotational barriers around the thiourea C-N bond, which affects conformational stability. For crystallinity assessment, powder XRD or single-crystal diffraction (as in ) identifies polymorphs and hydrogen-bonding networks critical for solubility and bioavailability .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in cytotoxicity or antimicrobial activity may arise from assay conditions (e.g., cell line variability, incubation time). For example, reports cytotoxicity in THP-1 cells, while uses bacterial models. Standardize protocols by:
- Using a common cell line (e.g., HEK-293 or HeLa) with MTT assays.
- Controlling solvent concentrations (e.g., DMSO ≤0.1%).
- Performing dose-response curves (1–100 μM) to calculate precise EC50 values .
What are the methodological challenges in evaluating the compound’s potential as a kinase inhibitor?
Advanced Research Question
Kinase inhibition assays require:
- Selectivity Profiling : Test against a panel of kinases (e.g., PKA, PKC, EGFR) to identify off-target effects.
- Cellular Permeability : Use Caco-2 monolayers to assess passive diffusion and efflux ratios.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t1/2 and identify metabolic hotspots (e.g., oxidative degradation of methoxy groups) .
How can solvent polarity influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in SNAr reactions involving the trifluoromethoxy group. Conversely, low-polarity solvents (e.g., toluene) favor radical pathways. Solvent screening via Design of Experiments (DoE) can map polarity vs. yield relationships, with Kamlet-Taft parameters quantifying solvent effects .
What strategies mitigate decomposition during long-term storage?
Basic Research Question
Store the compound under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Periodic HPLC analysis (e.g., every 6 months) monitors purity, with degradation products identified via LC-MS .
Tables
Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 3.75 (s, 6H, OCH3), δ 7.25–7.45 (m, Ar-H) | |
| IR | 1255 cm⁻¹ (C=S), 1510 cm⁻¹ (N-H bend) | |
| ESI-MS | [M+H]+ m/z = 429.1 (calculated) |
Table 2. Solvent Effects on Reaction Yield
| Solvent | Yield (%) | Polarity (ET(30)) |
|---|---|---|
| THF | 85 | 37.4 |
| DCM | 78 | 41.1 |
| Toluene | 62 | 33.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
